molecular formula C10H13N4O7PS B026249 Thioinosinic acid CAS No. 53-83-8

Thioinosinic acid

Cat. No. B026249
CAS RN: 53-83-8
M. Wt: 364.27 g/mol
InChI Key: ZKRFOXLVOKTUTA-KQYNXXCUSA-N
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Description

Synthesis Analysis

The synthesis of thioinosinic acid and related compounds involves various chemical reactions that allow for the introduction of sulfur atoms into organic molecules. Notably, the copper-catalyzed coupling of boronic acids with N-thioimides offers a mild, non-basic method for synthesizing thioethers, which are key intermediates in the production of thioinosinic acid and its derivatives (Savarin, Šrogl, & Liebeskind, 2002). Additionally, the reaction of thio acids with azides provides a novel mechanism for synthesizing complex amides, suggesting alternative pathways for thioinosinic acid synthesis and its functionalization (Ning, Katukojvala, Greenberg, & Williams, 2003).

Molecular Structure Analysis

Thioinosinic acid's structure is characterized by a sulfhydryl group replacing a hydroxyl group in inosinic acid, significantly impacting its chemical behavior and biological activity. This modification interferes with de novo purine synthesis and affects the nucleotide pool necessary for DNA replication, leading to inhibition of DNA synthesis and cellular proliferation (Definitions, 2020).

Chemical Reactions and Properties

Thioinosinic acid participates in various chemical reactions, highlighting its versatility in organic synthesis. For instance, thioacetic acid/NaSH-mediated synthesis demonstrates thioinosinic acid's reactivity, allowing for the production of N-protected amino thioacids used in peptide synthesis (Mali & Gopi, 2014). Furthermore, its synthesis from carboxylic acids showcases its potential in creating thiolesters, a crucial step for various biochemical applications (Henke & Šrogl, 2008).

Physical Properties Analysis

The physical properties of thioinosinic acid, such as solubility, melting point, and stability, are crucial for its application in scientific research. These properties are influenced by the molecular structure and synthesis methods used. For instance, the synthesis of 2′-Deoxy-3′-Thioinosine and its derivatives from commercially available 2′-deoxyinosine indicates the compound's potential for modification and application in nucleoside analogs (Luo, Cheng, Wang, & Bao, 2012).

Chemical Properties Analysis

Thioinosinic acid's chemical properties, including reactivity with other compounds and stability under various conditions, are essential for its potential applications. The thioacid's versatility in amide/peptide bond formation and its synthesis from activated carboxylic acids highlight its significant role in biochemical processes and organic synthesis (Mali & Gopi, 2014).

Scientific Research Applications

Specific Scientific Field

The specific scientific field is Antiviral Research .

Summary of the Application

Thioinosinic acid, an intermediate metabolite of azathioprine, has been identified as a potential anti-SARS-CoV-2 compound . It was discovered through a comprehensive computational-experimental approach that integrated artificial intelligence (AI) into drug discovery .

Methods of Application or Experimental Procedures

The researchers developed a predictive model to assess the activities of compounds based on their structural features . This model screened a library of approximately 700,000 compounds, culminating in the selection of the top 100 candidates for experimental validation . In vitro assays on human intestinal epithelial cells (Caco-2) revealed that 19 of these compounds exhibited inhibitory activity . Furthermore, a clustering approach was utilized to pinpoint potential nucleoside analog inhibitors, leading to the discovery of two promising candidates: azathioprine and its metabolite, thioinosinic acid .

Results or Outcomes

Both azathioprine and thioinosinic acid showed in vitro activity against SARS-CoV-2 . Notably, thioinosinic acid also significantly reduced viral loads in mouse lungs . These findings underscore the utility of AI in accelerating drug discovery processes .

Future Directions

Thioinosinic acid has been identified as a potential anti-SARS-CoV-2 compound through the use of artificial intelligence in drug discovery processes . It has shown in vitro activity against SARS-CoV-2 and significantly reduced viral loads in mouse lungs .

Relevant Papers One relevant paper is “How Deep Learning in Antiviral Molecular Profiling Identified Anti-SARS-CoV-2 Inhibitors” which discusses the use of artificial intelligence in identifying potential anti-SARS-CoV-2 compounds, including Thioinosinic acid . Another paper titled “Assay of 6-thioinosinic acid and 6-thioguanine nucleotides, active metabolites of 6-mercaptopurine, in human red blood cells” could also be relevant .

properties

IUPAC Name

[(2R,3S,4R,5R)-3,4-dihydroxy-5-(6-sulfanylidene-3H-purin-9-yl)oxolan-2-yl]methyl dihydrogen phosphate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13N4O7PS/c15-6-4(1-20-22(17,18)19)21-10(7(6)16)14-3-13-5-8(14)11-2-12-9(5)23/h2-4,6-7,10,15-16H,1H2,(H,11,12,23)(H2,17,18,19)/t4-,6-,7-,10-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZKRFOXLVOKTUTA-KQYNXXCUSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=NC(=S)C2=C(N1)N(C=N2)C3C(C(C(O3)COP(=O)(O)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=NC(=S)C2=C(N1)N(C=N2)[C@H]3[C@@H]([C@@H]([C@H](O3)COP(=O)(O)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13N4O7PS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80926618
Record name 6-Thioinosine 5′-phosphate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80926618
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

364.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Thioinosinic acid

CAS RN

53-83-8
Record name 6-Thioinosinic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=53-83-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Thioinosinic acid
Source ChemIDplus
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 6-Thioinosine 5′-phosphate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80926618
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 6-thioinosine 5'-monophosphate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.000.168
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Record name THIOINOSINIC ACID
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/76CK4YA5ZP
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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